molecular formula C12H9NO2 B3305873 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde CAS No. 924853-97-4

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde

Cat. No.: B3305873
CAS No.: 924853-97-4
M. Wt: 199.2 g/mol
InChI Key: LJQFOYIBAHWTOJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is an aromatic heterocyclic compound featuring a pyridine ring substituted with a 4-hydroxyphenyl group at the 2-position and a carboxaldehyde group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The compound is commercially available in high purity for research applications .

Properties

IUPAC Name

6-(4-hydroxyphenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFOYIBAHWTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as dimethylformamide, to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(4-hydroxyphenyl)pyridine-5-carboxaldehyde exhibit notable antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundE. coli16 µg/mL
Schiff base derived from the compoundKlebsiella pneumoniae64 µg/mL

Schiff Base Formation

The compound serves as an efficient building block for the synthesis of Schiff bases, which are known for their diverse biological activities. The reaction involves the condensation of amines with the aldehyde group, leading to compounds that have been studied for their anti-inflammatory and anticonvulsant properties .

Synthesis of Novel Compounds

Metal Complexes

This compound has been utilized to create metal-organic frameworks (MOFs) by coordinating with metals like zinc. These MOFs have potential applications in catalysis and drug delivery systems due to their high surface area and tunable properties .

Table 2: Metal Complexes Derived from the Compound

Metal UsedType of ComplexApplication Area
ZincZn-MOFsDrug delivery
CopperCu(II) complexCatalysis

Biological Studies

Inhibition Studies

Recent studies have evaluated the structure-activity relationship (SAR) of this compound in inhibiting certain enzymes linked to diseases such as tuberculosis. Modifications to the pyridine ring have been shown to enhance inhibitory activity significantly .

Case Study: Tuberculosis Inhibition

  • A series of derivatives were synthesized and tested for their ability to inhibit Inosine Monophosphate Dehydrogenase (IMPDH), a key enzyme in purine metabolism.
  • Results indicated that introducing electron-donating groups at the phenyl ring increased inhibition efficacy by up to five-fold compared to the parent compound .

Material Science Applications

Corrosion Inhibition

The thiosemicarbazone derivative of this compound has been explored as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective layer on the metal surface, significantly reducing corrosion rates .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the aldehyde group can undergo nucleophilic addition reactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(Trifluoromethyl)pyridine-5-carboxaldehyde

  • Structure : Pyridine ring with a trifluoromethyl (-CF₃) group at the 2-position and a carboxaldehyde (-CHO) at the 5-position.
  • Comparison :
    • The -CF₃ group is electron-withdrawing, reducing the electron density of the pyridine ring compared to the electron-donating 4-hydroxyphenyl group in the target compound.
    • Enhanced lipophilicity due to -CF₃ may improve membrane permeability in drug design .

3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde

  • Structure : Pyridine ring with a hydroxymethyl (-CH₂OH) at the 5-position, a methyl (-CH₃) at the 2-position, and a hydroxy (-OH) at the 3-position.
  • The absence of an aromatic phenyl substituent reduces π-π stacking interactions compared to the target compound .

4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methyl sulfonylamino)pyrimidine-5-carboxaldehyde

  • Structure : Pyrimidine ring with a 4-fluorophenyl group at the 4-position, an isopropyl group at the 6-position, and a sulfonamide group at the 2-position.

Functional Analogues in Degradation Pathways

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid

  • Structure: A dienoic acid derivative with a 4-hydroxyphenyl substituent.
  • Comparison :
    • Generated during BPA degradation, this compound shares the 4-hydroxyphenyl group but lacks the pyridine-carboxaldehyde framework.
    • The conjugated diene and carboxylic acid groups suggest distinct chemical reactivity, such as participation in redox reactions .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
This compound Pyridine 4-Hydroxyphenyl (C₆H₄OH) at C2, -CHO at C5 Aldehyde, Phenolic -OH Pharmaceutical intermediates
2-(Trifluoromethyl)pyridine-5-carboxaldehyde Pyridine -CF₃ at C2, -CHO at C5 Aldehyde, -CF₃ Lipophilic drug candidates
3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde Pyridine -CH₂OH at C5, -CH₃ at C2, -OH at C3 Aldehyde, Hydroxy Cofactor synthesis (vitamin B6)
4-(4-Fluorophenyl)-6-isopropylpyrimidine-5-carboxaldehyde Pyrimidine 4-Fluorophenyl at C4, -CHO at C5 Aldehyde, -F Heterocyclic drug scaffolds

Research Implications and Trends

  • Electronic Effects : Electron-donating groups (e.g., 4-hydroxyphenyl) enhance the nucleophilicity of the pyridine ring, while electron-withdrawing groups (e.g., -CF₃) favor electrophilic substitutions .
  • Biological Relevance : The 4-hydroxyphenyl moiety in the target compound may mimic tyrosine residues in enzyme-active sites, suggesting utility in inhibitor design .
  • Synthetic Versatility : Carboxaldehyde-containing pyridines are pivotal in synthesizing metal-organic frameworks (MOFs) and ligands for catalysis .

Biological Activity

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to act by inhibiting tubulin polymerization, similar to other known anticancer agents. This inhibition disrupts the mitotic spindle formation, leading to cancer cell apoptosis .
  • Case Study : In a study evaluating novel pyridine derivatives, this compound was tested against hepatocyte-derived carcinoma and breast cancer cell lines. The compound demonstrated notable cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It is thought to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.

  • In Vitro Studies : The compound exhibited significant inhibition of COX-2 activity in vitro. Its IC50 value was reported at 0.04 μmol, indicating potent anti-inflammatory effects comparable to celecoxib, a standard non-steroidal anti-inflammatory drug (NSAID) .
  • In Vivo Studies : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation tests, suggesting its efficacy in reducing inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays.

  • Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thus protecting cellular components from oxidative damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
  • Experimental Findings : In assays measuring the reduction of ferricyanide ions, the compound demonstrated significant antioxidant activity, outperforming several known antioxidants .

Comparative Analysis of Biological Activities

Activity TypeMechanismIC50/ED50 ValuesReference
AnticancerTubulin polymerization inhibitionVaries by cell line
Anti-inflammatoryCOX-2 inhibition0.04 μmol
AntioxidantFree radical scavengingSignificant reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde
Reactant of Route 2
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde

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